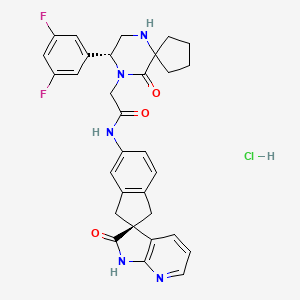

MK-3207 盐酸盐

描述

MK-3207 Hydrochloride is not directly described in the provided papers. However, the papers do discuss the synthesis of other compounds which may share similarities with MK-3207 Hydrochloride in terms of synthetic strategies or chemical properties. For instance, the synthesis of MK-383, a fibrinogen receptor antagonist, is described as a practical process that starts from (S)-tyrosine and involves selective functionalization steps . Similarly, MK-0507, a carbonic anhydrase inhibitor, is synthesized through a sequence that includes a Ritter reaction and a stereospecific alkylation, highlighting the importance of chirality and the challenges of substitution over elimination in the synthesis of such compounds . These insights into the synthesis of related compounds could be relevant when considering the synthesis of MK-3207 Hydrochloride.

Synthesis Analysis

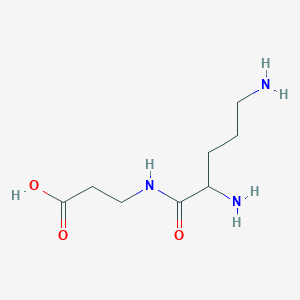

The synthesis of MK-383 involves a 4-step process with a 48% overall yield from (S)-tyrosine . The process includes the use of 4-picoline as a masked form of piperidine and as a nucleophile precursor, the use of trimethylsilyl groups for temporary protection, selective N-sulfonylation, selective phenolic O-alkylation without racemization, and selective hydrogenation of the pyridine ring . For MK-0507, the synthesis features a Ritter reaction with retention of chirality and a stereospecific alkylation of 2-mercaptothiophene, which avoids loss of product chirality . These methods demonstrate the complexity and precision required in the synthesis of such molecules, which could be applicable to the synthesis of MK-3207 Hydrochloride.

Molecular Structure Analysis

The molecular structures of MK-383 and MK-0507, as described in the papers, involve chiral centers and specific functional groups that are crucial for their biological activity . MK-383 contains a piperidinyl group and a tyrosine derivative, while MK-0507 includes a thieno[2,3-b]thiopyran sulfonamide structure . These structural features are important for the binding and activity of the compounds at their respective targets. The analysis of MK-3207 Hydrochloride's molecular structure would similarly focus on the arrangement of atoms and the presence of functional groups that are key to its pharmacological profile.

Chemical Reactions Analysis

The synthesis of both MK-383 and MK-0507 involves selective reactions that maintain the chirality of the molecules . For MK-383, selective O-alkylation and N-sulfonylation are critical, while for MK-0507, the Ritter reaction and stereospecific alkylation are key steps . These reactions are carefully designed to avoid side reactions and to preserve the stereochemistry of the molecules, which is essential for their biological activity. The chemical reactions involved in the synthesis of MK-3207 Hydrochloride would similarly require careful consideration to ensure the integrity of the molecule's structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of MK-3207 Hydrochloride are not directly discussed in the provided papers, the properties of MK-383 and MK-0507 can provide some context . These properties would include solubility, stability, and reactivity, which are influenced by the molecular structure and functional groups present in the compounds. The synthesis methods described for MK-383 and MK-0507 suggest that these compounds are designed to have specific physical and chemical properties that facilitate their biological activity and pharmacokinetics . A similar analysis for MK-3207 Hydrochloride would involve studying these properties to understand its behavior in biological systems.

科学研究应用

偏头痛治疗的临床疗效

MK-3207 盐酸盐已被评估其在治疗偏头痛方面的有效性。一项随机对照试验研究了 MK-3207 的不同剂量用于急性偏头痛治疗,证明了其疗效。该试验发现,较高剂量的 MK-3207 显着改善了偏头痛患者两小时无痛,表明呈阳性剂量反应趋势 (Hewitt 等人,2011)。

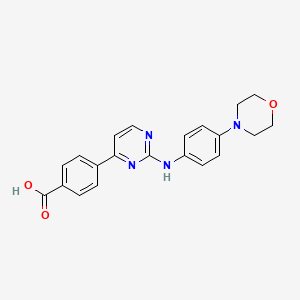

药理特性

MK-3207 是人类和恒河猴 CGRP 受体的强效拮抗剂,表明其在偏头痛病理生理中起关键作用。MK-3207 的药理特性包括高效力和口服生物利用度,其体外和体内分析显示显着抑制皮肤血管扩张 (Salvatore 等人,2010)。

药代动力学和药效学关系

一项表征 MK-3207 的药代动力学/药效学 (PK/PD) 关系的研究强调了其抑制辣椒素诱导的皮肤血管扩张的潜力,辣椒素诱导的皮肤血管扩张是偏头痛的生物标志物模型。这项研究深入了解了 MK-3207 的剂量反应关系,有助于开发用于偏头痛治疗的 CGRP 受体拮抗剂 (Li 等人,2015)。

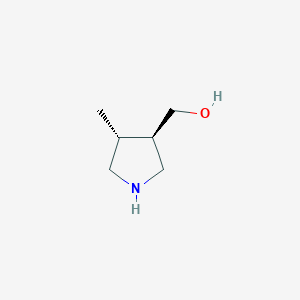

化学合成和性质

已报道了 MK-3207 组分的手性哌嗪酮衍生物的实用不对称合成。这项研究提供了有关化学合成过程和优化用于 MK-3207 生产的氢化底物的有价值的信息 (McLaughlin 等人,2013)。

作用机制

Target of Action

MK-3207 Hydrochloride, also known as MK-3207 (Hydrochloride), is a potent antagonist of the CGRP receptor . The CGRP (Calcitonin Gene-Related Peptide) receptor is a G-protein coupled receptor that plays a crucial role in the transmission of pain and the dilation of blood vessels .

Mode of Action

MK-3207 Hydrochloride interacts with the CGRP receptor and blocks its activation by CGRP, a neuropeptide involved in pain transmission and vasodilation . By blocking the CGRP receptor, MK-3207 Hydrochloride prevents the downstream effects of CGRP receptor activation .

Biochemical Pathways

The primary biochemical pathway affected by MK-3207 Hydrochloride is the CGRP signaling pathway. CGRP is a potent vasodilator and can transmit pain signals. By antagonizing the CGRP receptor, MK-3207 Hydrochloride can potentially reduce pain and prevent vasodilation .

Pharmacokinetics

The pharmacokinetics of MK-3207 Hydrochloride have been optimized to improve its solubility at acidic pH and increase its oral bioavailability .

Result of Action

The molecular and cellular effects of MK-3207 Hydrochloride’s action primarily involve the inhibition of CGRP receptor activation. This can lead to a reduction in pain transmission and vasodilation, which are the key effects of CGRP .

Action Environment

The action, efficacy, and stability of MK-3207 Hydrochloride can be influenced by various environmental factors. For instance, the pH level can affect its solubility and therefore its bioavailability . .

安全和危害

属性

IUPAC Name |

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F2N5O3.ClH/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40;/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40);1H/t25-,30+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKNXYACOMQRBX-KZCKSIIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClF2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678821 | |

| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MK-3207 Hydrochloride | |

CAS RN |

957116-20-0 | |

| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)

![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)